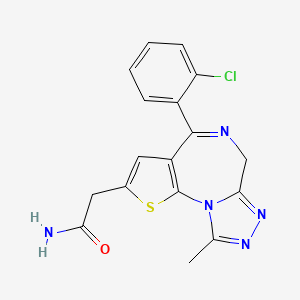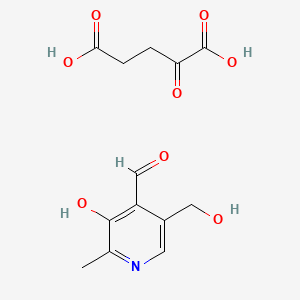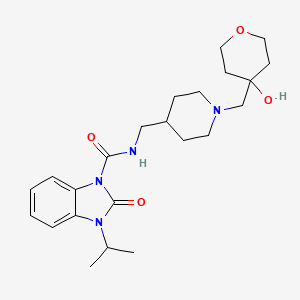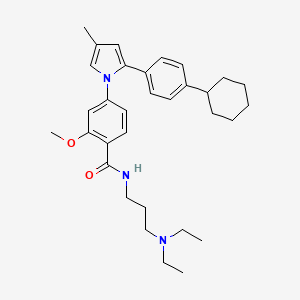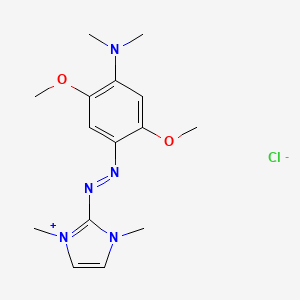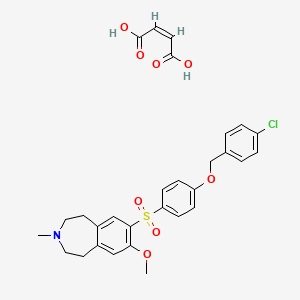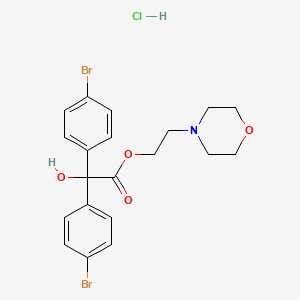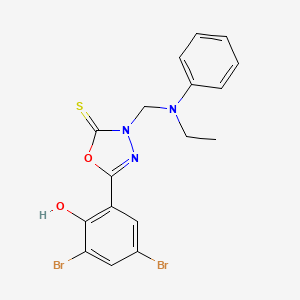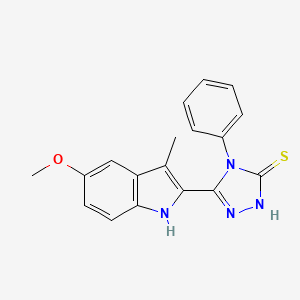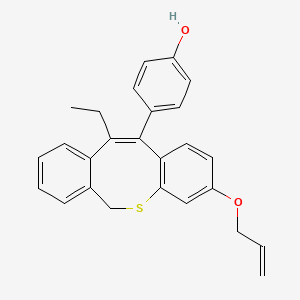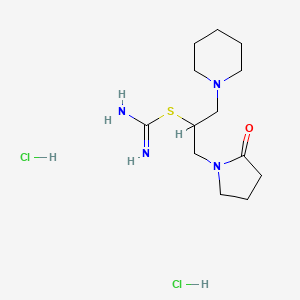
Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbamimidotioico, éster 1-((2-oxo-1-pirrolidinil)metil)-2-(1-piperidinil)etílico, diclorhidrato es un complejo compuesto orgánico que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura química única, que incluye un grupo pirrolidinil, un grupo piperidinil y un éster de ácido carbamimidotioico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido carbamimidotioico, éster 1-((2-oxo-1-pirrolidinil)metil)-2-(1-piperidinil)etílico, diclorhidrato generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación de los intermedios pirrolidinil y piperidinil, seguidos de su acoplamiento con ácido carbamimidotioico. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, dimetilformamida y varios catalizadores para facilitar las reacciones de esterificación y amidación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, a menudo involucrando un control riguroso de la temperatura, la presión y los niveles de pH.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido carbamimidotioico, éster 1-((2-oxo-1-pirrolidinil)metil)-2-(1-piperidinil)etílico, diclorhidrato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede implicar el uso de agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El ácido carbamimidotioico, éster 1-((2-oxo-1-pirrolidinil)metil)-2-(1-piperidinil)etílico, diclorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica y la catálisis.
Biología: Se estudia por sus posibles efectos sobre los procesos celulares y la actividad enzimática.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de productos químicos especiales y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares y vías específicas. Puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados del ácido carbamimidotioico: Compuestos con grupos funcionales y propiedades químicas similares.
Ésteres pirrolidinil y piperidinil: Otros ésteres que contienen grupos pirrolidinil y piperidinil.
Singularidad
El ácido carbamimidotioico, éster 1-((2-oxo-1-pirrolidinil)metil)-2-(1-piperidinil)etílico, diclorhidrato es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
117039-07-3 |
|---|---|
Fórmula molecular |
C13H26Cl2N4OS |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl] carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C13H24N4OS.2ClH/c14-13(15)19-11(9-16-6-2-1-3-7-16)10-17-8-4-5-12(17)18;;/h11H,1-10H2,(H3,14,15);2*1H |
Clave InChI |
SZSUCZXKVXSNJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(CN2CCCC2=O)SC(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


